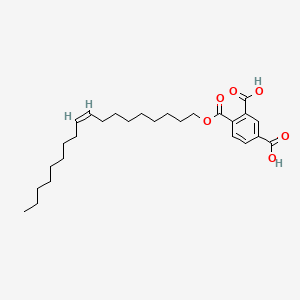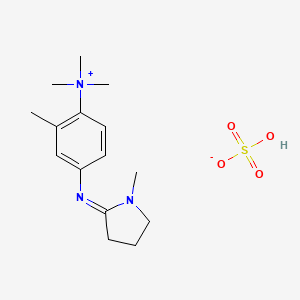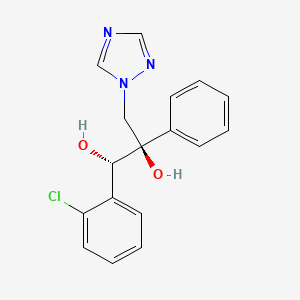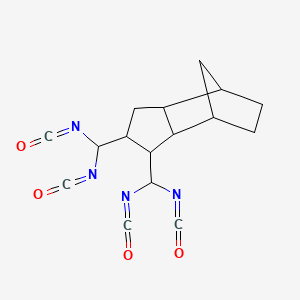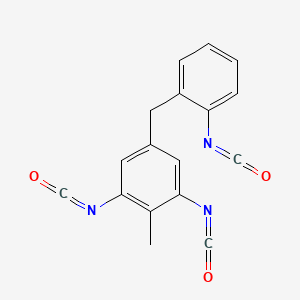
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate is a chemical compound belonging to the class of diisocyanates. Diisocyanates are widely used in the production of polyurethanes, which are versatile materials employed in various industries, including automotive, construction, and textiles. This compound is characterized by the presence of multiple isocyanate groups, which are highly reactive and play a crucial role in its chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate typically involves the reaction of corresponding amines with phosgene. The process can be summarized as follows:
Amination: The starting material, an aromatic amine, undergoes a reaction with phosgene to form an intermediate carbamoyl chloride.
Cyclization: The intermediate then undergoes cyclization to form the desired diisocyanate compound.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Phosgenation: The aromatic amine is reacted with phosgene in the presence of a solvent such as toluene or chlorobenzene.
Purification: The crude product is purified through distillation or recrystallization to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Substitution Reactions: Can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Polyols: Reacts with polyols in the presence of catalysts to form polyurethanes.
Nucleophiles: Reacts with nucleophiles such as amines under basic conditions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Substituted Products: Formed from substitution reactions with nucleophiles.
Aplicaciones Científicas De Investigación
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and tissue engineering.
Industry: Widely used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as hydroxyl and amine groups to form urethane and urea linkages, respectively. The molecular targets include:
Hydroxyl Groups: React to form urethane linkages.
Amine Groups: React to form urea linkages.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenediphenyl diisocyanate: Another widely used diisocyanate in the production of polyurethanes.
Toluene diisocyanate: Commonly used in the production of flexible foams.
Hexamethylene diisocyanate: Used in the production of coatings and adhesives.
Uniqueness
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its multiple isocyanate groups allow for the formation of highly cross-linked polymers, making it suitable for applications requiring high mechanical strength and chemical resistance.
Propiedades
Número CAS |
94166-83-3 |
|---|---|
Fórmula molecular |
C17H11N3O3 |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
1,3-diisocyanato-5-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-16(19-10-22)7-13(8-17(12)20-11-23)6-14-4-2-3-5-15(14)18-9-21/h2-5,7-8H,6H2,1H3 |
Clave InChI |
GMRNPNMSFIZWBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1N=C=O)CC2=CC=CC=C2N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









